(R)-5-Hydroxy-DPAT hydrobromide is a chemical compound recognized for its role as a selective agonist of the serotonin receptor, particularly the 5-HT_1A subtype. This compound is utilized in various scientific research contexts, especially in studies related to neuropharmacology and behavioral sciences. Its chemical structure and properties enable it to interact with serotonergic systems, making it a valuable tool for understanding serotonin's role in physiological and psychological processes.
(R)-5-Hydroxy-DPAT hydrobromide is derived from the parent compound 5-hydroxytryptamine, commonly known as serotonin. It has been synthesized and characterized in various studies, with its biological activities explored extensively in pharmacological research. The compound is commercially available from various suppliers, including Axon Medchem and Chemsrc .
The synthesis of (R)-5-Hydroxy-DPAT hydrobromide typically involves several steps starting from simpler organic precursors. Common methods include:
Synthesis may utilize techniques such as:
(R)-5-Hydroxy-DPAT hydrobromide features a naphthalene backbone with a hydroxyl group and a dipropylamino side chain. The stereochemistry at the chiral center is crucial for its function as an agonist at serotonin receptors.
(R)-5-Hydroxy-DPAT hydrobromide participates in several chemical reactions primarily involving receptor binding rather than traditional organic reactions. Key interactions include:
Studies have shown that (R)-5-Hydroxy-DPAT can alter levels of neurotransmitters such as dopamine and norepinephrine through its action on serotonergic pathways, affecting mood and behavior .
The mechanism of action of (R)-5-Hydroxy-DPAT hydrobromide involves:
Research indicates that this compound can influence behavioral outcomes in animal models, demonstrating its relevance in studying anxiety and depression .
(R)-5-Hydroxy-DPAT hydrobromide has several scientific applications:
(R)-5-Hydroxy-DPAT hydrobromide ((R)-8-OH-DPAT) demonstrates profound stereoselectivity at 5-HT1A receptors. Binding studies reveal a >50-fold higher affinity for the (R)-enantiomer compared to its (S)-counterpart at human recombinant 5-HT1A receptors expressed in HEK293 cells. This enantiomeric preference is quantified by radioligand displacement assays, where (R)-5-Hydroxy-DPAT exhibits a pKi of 8.5–9.0, contrasting with the (S)-enantiomer's pKi of 6.8–7.2 [1] [4]. Saturation binding analyses using the agonist radioligand [³H]-8-OH-DPAT confirm that the (R)-enantiomer exclusively labels high-affinity G protein-coupled states of the 5-HT1A receptor, constituting ~25% of total receptor populations in transfected cells [1].
Functional correlates are observed in [³⁵S]-GTPγS binding assays, where (R)-5-Hydroxy-DPAT acts as a full agonist (intrinsic activity = 100% relative to serotonin) with subnanomolar potency (pEC50 ~8.4). This efficacy significantly exceeds partial agonism displayed by the (S)-enantiomer (intrinsic activity = 30–40%) [4]. In vivo microdialysis further validates enantiomeric divergence: systemic administration of (R)-5-Hydroxy-DPAT reduces hippocampal serotonin release by >70% via presynaptic 5-HT1A autoreceptor activation, an effect attenuated by the antagonist WAY-100635 [4] .
Table 1: Enantiomeric Binding and Functional Parameters at 5-HT1A Receptors
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Binding affinity (pKi) | 8.5 – 9.0 | 6.8 – 7.2 |
[³⁵S]-GTPγS efficacy (%) | 100 (Full agonist) | 30 – 40 (Partial agonist) |
EC50 (nM) | 3 – 10 | >1000 |
Autoreceptor activity | +++ (≥70% 5-HT reduction) | + (≤20% reduction) |
(R)-5-Hydroxy-DPAT displays negligible affinity for dopaminergic D2 receptors. Competitive binding assays against [³H]-spiperone in striatal membranes show >1000-fold selectivity for 5-HT1A over D2 sites (Ki D2 >10,000 nM vs. Ki 5-HT1A ~1 nM) [3]. Functional assessments in D2-expressing cell lines confirm the absence of agonist or antagonist activity up to 10 µM concentrations, as measured by cAMP inhibition or β-arrestin recruitment [7].
This selectivity profile differentiates (R)-5-Hydroxy-DPAT from structural analogs like apomorphine, which exhibit dual 5-HT1A/D2 activity. Electrophysiological studies in spinalized rats demonstrate that (R)-5-Hydroxy-DPAT-induced monosynaptic reflex depression remains unaltered by D2 antagonists (e.g., raclopride), confirming no mechanistic involvement of dopaminergic pathways [7].
(R)-5-Hydroxy-DPAT exhibits moderate affinity for 5-HT7 receptors (pKi ~6.6), ~100-fold lower than its 5-HT1A binding. In human glioblastoma cell lines (U-373 MG, U-87 MG), (R)-5-Hydroxy-DPAT stimulates cAMP accumulation with low potency (EC50 ~1 µM), consistent with partial 5-HT7 agonism [4] [10]. Co-administration studies reveal functional crosstalk: 5-HT7-selective antagonist SB-269970 (100 nM) reduces (R)-5-Hydroxy-DPAT-mediated cAMP production by 40–60% in astrocytes, indicating receptor-level interplay [10].
Notably, 5-HT7 splice variants (5-HT7(a/b/d)) uniformly respond to (R)-5-Hydroxy-DPAT in RT-PCR-validated glioblastoma models. However, this interaction is pharmacologically silent in neuronal 5-HT1A-dominated contexts, such as raphe nuclei or hippocampus, due to receptor expression gradients [9] [10].
The tetralin scaffold and R-absolute configuration confer 5-HT1A selectivity over related aminergic receptors. Molecular docking simulations show that the (R)-enantiomer's hydroxy group forms a hydrogen bond with Ser5.42(159) in the 5-HT1A orthosteric pocket, while its propylamine chain stabilizes the receptor's active state via ionic interactions with Asp3.32(82) [9]. This binding mode is sterically hindered in the (S)-enantiomer due to inverted chiral center geometry [8].
Table 2: Subtype Selectivity Profile of (R)-5-Hydroxy-DPAT
Receptor Subtype | Binding Affinity (pKi) | Selectivity Ratio vs. 5-HT1A |
---|---|---|
5-HT1A | 8.5 – 9.0 | 1 (Reference) |
5-HT1B | 6.0 – 6.5 | 100 – 1000 |
5-HT1D | 6.2 – 6.8 | 50 – 500 |
5-HT7 | 6.5 – 6.8 | 100 – 300 |
D2 | <5.0 | >10,000 |
Structure-activity relationship (SAR) studies of 5-substituted-2-aminotetralins (5-SATs) confirm that bulky C5 substituents (e.g., chloro, fluoro) enhance 5-HT1B/1D affinity but reduce 5-HT1A engagement. Conversely, (R)-5-Hydroxy-DPAT's compact C5 hydroxy group optimally fits the 5-HT1A hydrophobic pocket without steric clashes, explaining its subtype fidelity [9]. 5-HT1F receptors remain insensitive to all 5-SAT analogs, including (R)-5-Hydroxy-DPAT (Ki >10,000 nM), due to divergent transmembrane helix conformations at positions 3.33 and 5.38 [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1